

Application Notes & Protocols: Laser Surface Alloying of Aluminum with Molybdenum

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Aluminum;molybdenum

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This document provides detailed application notes and experimental protocols for the laser surface alloying (LSA) of aluminum and its alloys with molybdenum. The aim of this surface modification technique is to enhance the surface properties of aluminum, such as hardness, wear resistance, and corrosion resistance, by creating a hard, metallurgically bonded surface layer containing intermetallic compounds of aluminum and molybdenum.

Introduction

Aluminum and its alloys are widely used in various industries due to their low density, high thermal and electrical conductivity, and good corrosion resistance in certain environments.^{[1][2]} However, their applications are often limited by poor surface hardness and wear resistance.^{[1][3][4]} Laser surface alloying is a sophisticated technique that utilizes a high-energy laser beam to melt a thin layer of the substrate material while simultaneously introducing alloying elements.^{[2][5]} In the case of aluminum and molybdenum, the process results in the in-situ formation of hard intermetallic phases, such as Al-Mo compounds, within the alloyed zone.^{[4][6][7]} This surface modification significantly enhances the material's performance in demanding applications.

Data Presentation: Process Parameters and Resulting Properties

The following tables summarize the quantitative data from various studies on the laser surface alloying of aluminum with molybdenum.

Table 1: Laser Processing Parameters for Al-Mo Surface Alloying

Substrate Material	Laser Type	Laser Power (W)	Scan Speed (m/min)	Powder Composition	Reference
AA1200	Nd:YAG	4000	1	100% Mo	[3]
AA1200	Nd:YAG	2000	1	100% Mo	[3]
Aluminum	Nd:YAG	4000	1.4	50% Mo, 50% Zr	[1]
Al 1100	Diode-pumped Ytterbium	800	-	100% Mo	[4]
Al 1100	Diode-pumped Ytterbium	1000	-	100% Mo	[4]
Al 1100	Diode-pumped Ytterbium	1200	-	100% Mo	[4]
Aluminum	CO2	-	-	100% Mo	[7]
AA6061	Femtosecond	1.5	-	Mo (PLD)	[8]

Table 2: Mechanical and Corrosion Properties of Al-Mo Surface Alloys

Substrate Material	Alloying Elements	Maximum Microhardness (HV)	Hardness Increase (Factor)	Corrosion Resistance Improvement	Reference
AA1200	Mo	1298	54	-	[3]
Aluminum	50% Mo, 50% Zr	248	6	Enhanced	[1]
Al 1100	Mo	-	-	Reduced corrosion current density	[4]
AA6061	Mo (PLD)	-	-	Significantly enhanced	[8][9]
Aluminum	Mo	350	-	-	[7]

Experimental Protocols

This section outlines the detailed methodologies for performing laser surface alloying of aluminum with molybdenum.

3.1. Materials and Equipment

- Substrate: Aluminum or aluminum alloy plates (e.g., AA1200, Al 1100, AA6061) with typical dimensions of 100 mm x 100 mm x 6 mm.[3]
- Alloying Powder: Pure molybdenum (Mo) powder. For multi-element alloying, pre-alloyed or mixed powders (e.g., 50% Mo + 50% Zr) can be used.[1]
- Laser System: A high-power laser, such as an Nd:YAG, CO2, or fiber laser, with adjustable power and scan speed settings.[3][4][7]
- Powder Feeder: A powder feeding system to deliver the alloying powder to the melt pool.
- Shielding Gas: Inert gas (e.g., Argon) to prevent oxidation of the molten pool.

- Substrate Preparation Equipment: Sandblaster or grinding paper for surface cleaning and roughening.
- Characterization Equipment: Scanning Electron Microscope (SEM), X-ray Diffractometer (XRD), Vickers Microhardness Tester, Potentiostat for corrosion testing.

3.2. Experimental Procedure

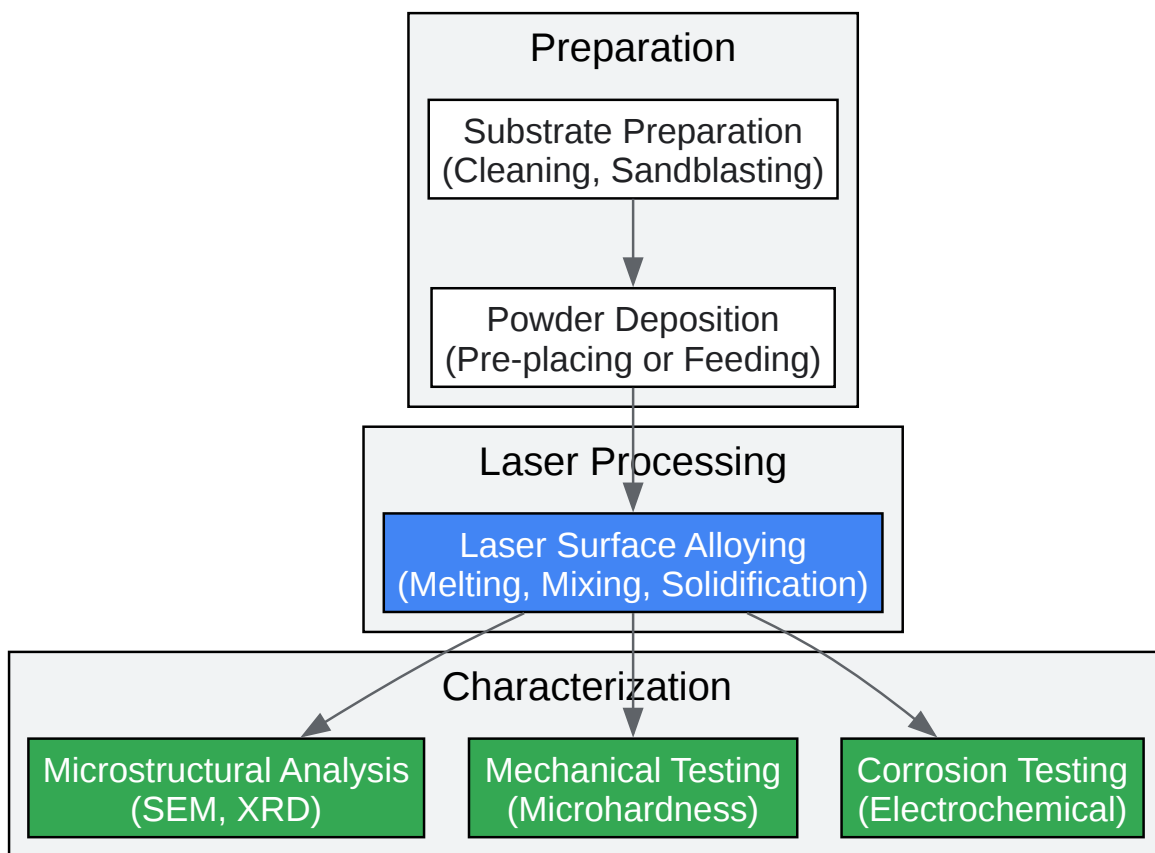
- Substrate Preparation:
 - Cut the aluminum substrate to the desired dimensions.
 - Clean the surface of the substrate to remove any contaminants like grease, oil, or oxides.
 - Sandblast the surface to increase the laser beam absorption.[3]
- Powder Deposition:
 - Pre-place a layer of the molybdenum powder on the substrate surface. The thickness of the powder layer is a critical parameter.
 - Alternatively, use a coaxial or off-axis powder feeder to inject the powder directly into the laser-generated melt pool.[2]
- Laser Surface Alloying:
 - Mount the prepared substrate on the laser system's worktable.
 - Set the laser processing parameters, including laser power, scan speed, beam diameter, and overlap between adjacent tracks.[1][3] These parameters will determine the geometry of the alloyed layer and the resulting microstructure.
 - Direct a continuous stream of inert shielding gas (e.g., Argon) to the processing zone to prevent oxidation.
 - Initiate the laser scanning process. The laser beam melts the substrate and the molybdenum powder, creating a molten pool where alloying occurs.[5]

- The rapid cooling and solidification of the melt pool result in a fine-grained microstructure with dispersed intermetallic phases.[\[2\]](#)
- Post-Processing and Characterization:
 - After the laser treatment, the samples are allowed to cool to room temperature.
 - Clean the surface to remove any un-melted powder.
 - For characterization, cut cross-sections of the alloyed samples.
 - Prepare the cross-sections for metallographic analysis by grinding, polishing, and etching.
 - Analyze the microstructure and phase composition using SEM and XRD.
 - Measure the microhardness profile across the cross-section of the alloyed layer using a Vickers microhardness tester.[\[3\]](#)
 - Evaluate the corrosion resistance of the alloyed surface using electrochemical methods such as potentiodynamic polarization in a suitable corrosive medium (e.g., 3.5% NaCl solution).[\[1\]](#)

Visualizations

4.1. Experimental Workflow

Experimental Workflow for Laser Surface Alloying

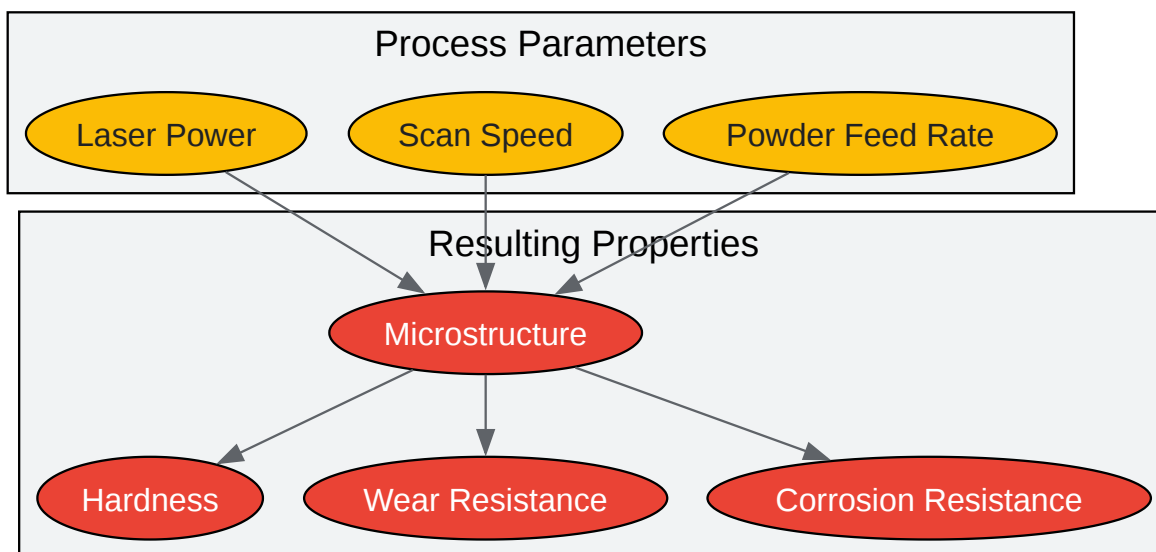


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Caption: Experimental workflow for laser surface alloying of aluminum with molybdenum.

4.2. Parameter-Property Relationship

Relationship between LSA Parameters and Material Properties



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Caption: Key LSA parameters influencing the final material properties.

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